molecular formula C10H19NO2 B1581419 2-(Tert-butylamino)ethyl methacrylate CAS No. 3775-90-4

2-(Tert-butylamino)ethyl methacrylate

Cat. No. B1581419
CAS RN: 3775-90-4
M. Wt: 185.26 g/mol
InChI Key: BEWCNXNIQCLWHP-UHFFFAOYSA-N
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Description

2-(Tert-butylamino)ethyl methacrylate, also known as TBEMA, is a chemical compound with the formula C10H19NO2 and a molecular weight of 185.2634 . It is primarily used in laboratory chemicals and the synthesis of substances .

The PTBAEM end groups can be reinitiated to continue the polymerization on an MSN’s surface with a second monomer, which leads to grafting diblock copolymers onto its surface .


Molecular Structure Analysis

The molecular structure of TBEMA can be represented by the linear formula: H2C=C(CH3)CO2CH2CH2NHC(CH3)3 . More detailed structural information can be obtained from 2D Mol files or computed 3D SD files .


Chemical Reactions Analysis

TBEMA is a combustible liquid that emits toxic fumes of NOx when heated to decomposition . It is also known to be stable in organic solvents .


Physical And Chemical Properties Analysis

TBEMA is a liquid at 20°C with a density of 0.914 g/mL at 25°C . It has a refractive index of 1.442 and a boiling point of 82°C/10 mmHg . It is slightly soluble in water .

Scientific Research Applications

Antibacterial Applications

Poly[2-(tert-butylamino)ethyl methacrylate] (PTBAEMA) is a notable component in the field of antibacterial applications. For instance, PTBAEMA, when incorporated into polyolefin matrixes, such as low-density polyethylene (LDPE), shows effective antimicrobial properties against bacteria like Escherichia coli. This incorporation imparts antibacterial activity to polyolefin, enhancing its utility in medical and hygienic environments (Lenoir et al., 2006).

Drug Nanocarrier Applications

Another significant application of 2-(tert-butylamino)ethyl methacrylate is in drug delivery systems. A study on hybrid mesoporous silica nanoparticles grafted with a diblock copolymer of this compound and poly(ethylene glycol) methyl ether methacrylate demonstrated a multifunctional, pH-sensitive platform for drug delivery, specifically for doxycycline (Alswieleh et al., 2020).

Polymer Network Analysis

In the field of polymer science, 2-(tert-butylamino)ethyl methacrylate has been used to study the disassembly process of polymer networks. For example, computational methods were employed to analyze thermally controlled decrosslinking behavior in polymer networks, providing insights into the rework capabilities of polymeric materials (Malik & Clarson, 2003).

Water Dispersible Antibacterial Polymers

Innovations in water-dispersible antibacterial polymers also leverage 2-(tert-butylamino)ethyl methacrylate. This compound, when copolymerized with methyl methacrylate, forms vesicles capable of inhibiting bacterial growth. These vesicles can be applied in hospital environments for effective antibacterial interventions (Wang et al., 2015).

Anionic Polymerization

The compound is also significant in the study of anionic polymerization. It has been observed that the anionic polymerization of 2-(tert-butylamino)ethyl methacrylate can produce polymers with narrow molecular weight distribution, which is crucial for precision in polymer synthesis (Creutz et al., 1997).

Photocatalytic Antibacterial Properties

Exploring its photocatalytic antibacterial capabilities, 2-(tert-butylamino)ethyl methacrylate has been used to create novel biocidal polymer-functionalized TiO(2) nanoparticles. These nanoparticles exhibit enhanced antibacterial properties compared to pristine TiO(2) due to the combined effect of the light-driven anti-infective core and the biocidal polymer shell (Kong et al., 2010).

Hydrogel Applications

Crosslinked poly[2-(tert-butylamino)ethyl methacrylate] hydrogels have been synthesized and studied for their swelling behavior and potential application in separations. Their responsiveness to environmental factors like pH and temperature makes them promising for various applications (Bayramgil, 2008).

Safety And Hazards

TBEMA is classified as a combustible liquid and may cause an allergic skin reaction . It is harmful if swallowed and causes severe skin burns and eye damage . Safety measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using non-sparking tools .

Future Directions

TBEMA is primarily used in laboratory chemicals and the synthesis of substances . Its end groups can be reinitiated to continue the polymerization on an MSN’s surface with a second monomer . This suggests potential future directions in the field of polymer chemistry.

properties

IUPAC Name

2-(tert-butylamino)ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C10H19NO2/c1-8(2)9(12)13-7-6-11-10(3,4)5/h11H,1,6-7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWCNXNIQCLWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H19NO2
Source PubChem
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Related CAS

26716-20-1
Record name Poly(tert-butylaminoethyl methacrylate)
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DSSTOX Substance ID

DTXSID6044931
Record name 2-(tert-Butylamino)ethyl 2-methylprop-2-enoate
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Molecular Weight

185.26 g/mol
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Physical Description

Liquid; [HSDB] Colorless to light yellow liquid; [MSDSonline]
Record name 2-(tert-Butylamino)ethyl methacrylate
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Boiling Point

100-105 °C @ 12 MM HG
Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
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Flash Point

96.1 °C (Cleveland open cup), 11 °C (Cleveland open cup)
Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
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Solubility

1.8 g/100 ml water at 25 °C
Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
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Density

0.914 @ 25 °C
Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
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Product Name

2-(Tert-butylamino)ethyl methacrylate

Color/Form

LIQUID

CAS RN

3775-90-4
Record name tert-Butylaminoethyl methacrylate
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Record name 2-(tert-Butylamino)ethyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-[(1,1-dimethylethyl)amino]ethyl ester
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Record name 2-(tert-Butylamino)ethyl 2-methylprop-2-enoate
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Record name 2-tert-butylaminoethyl methacrylate
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Melting Point

< -70 °C
Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
425
Citations
NP Bayramgil - Journal of applied polymer science, 2008 - Wiley Online Library
Crosslinked poly[2‐(tert‐butylamino)ethyl methacrylate] (PtBAEMA) hydrogels were synthesized by 60 Co‐γ‐radiation‐initiated simultaneous polymerization and crosslinking of 2‐(tert‐…
Number of citations: 16 onlinelibrary.wiley.com
JM Thomassin, S Lenoir, J Riga, R Jérôme… - …, 2007 - ACS Publications
To combine low cost, good mechanical properties, and antibacterial activity in one material, a nonquaternized polymeric biocide, ie, poly[2-(tert-butylamino)ethyl methacrylate] (…
Number of citations: 84 pubs.acs.org
CK Chen, MC Lee, ZI Lin, CA Lee, YC Tung… - Molecular …, 2018 - ACS Publications
Poly[2-(tert-butylaminoethyl) methacrylate] (PTA), an important class of antimicrobial polymers, has demonstrated its great biocidal efficiency, favorable nontoxicity, and versatile …
Number of citations: 22 pubs.acs.org
AM Alswieleh, MM Alshahrani… - Designed Monomers …, 2019 - Taylor & Francis
Poly(2‑(tert-butylamino)ethyl methacrylate) brushes (PTBAEMA) are grown from mesoporous silica nanoparticles via surface-initiated atom transfer radical polymerization (SI-ATRP). …
Number of citations: 21 www.tandfonline.com
AM Alswieleh, N Cheng, GJ Leggett, SP Armes - Langmuir, 2014 - ACS Publications
Surface-initiated atom transfer radical polymerization (ATRP) of 2-(tert-butylamino)ethyl methacrylate (TBAEMA) produced pH-responsive secondary amine-functionalized polymer …
Number of citations: 24 pubs.acs.org
AM Alswieleh, AM Beagan, BM Alsheheri, KM Alotaibi… - Molecules, 2020 - mdpi.com
This paper introduces the synthesis of well-defined 2-(tert-butylamino)ethyl methacrylate-b-poly(ethylene glycol) methyl ether methacrylate diblock copolymer, which has been grafted …
Number of citations: 30 www.mdpi.com
S Creutz, P Teyssié, R Jérôme - Journal of Polymer Science …, 1997 - Wiley Online Library
Anionic polymerization of 2‐(tert‐butylamino)ethyl methacrylate (tBAEMA), which bears an unprotected secondary amine moiety, has been investigated in THF at −78C. The presence of …
Number of citations: 12 onlinelibrary.wiley.com
AG Paleari, J Marra, AC Pero, LS Rodriguez… - Journal of Applied Oral …, 2011 - SciELO Brasil
Polymethyl methacrylate (PMMA) resins have commonly been used as a denture base material. However, denture bases may act as a reservoir for microorganisms and contribute to …
Number of citations: 50 www.scielo.br
H Zuo, D Wu, R Fu - Journal of applied polymer science, 2012 - Wiley Online Library
A simple and effective way was developed to prepare antibacterial poly(methyl methacrylate) (PMMA) materials from commercial PMMA and synthesized poly[2‐(tert‐butylamino) ethyl …
Number of citations: 39 onlinelibrary.wiley.com
L Wang, W Huang, S Wang, Y Cui… - Journal of Applied …, 2015 - Wiley Online Library
pH‐Responsive amphiphilic branched copolymers were prepared from poly(ethylene glycol) methyl ether methacrylate (PEGMA), 2‐(diethylamino)ethyl methacrylate (DEAEMA), 2‐(tert…
Number of citations: 5 onlinelibrary.wiley.com

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